molecular formula C17H15N3O2S2 B11015610 4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11015610
M. Wt: 357.5 g/mol
InChI Key: RQDIWCWAVUKMJH-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of methoxy and methylsulfanyl groups attached to phenyl rings, which are further connected to a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be added through nucleophilic substitution reactions using methylthiol and appropriate leaving groups.

    Coupling Reactions: The final step involves coupling the synthesized thiadiazole ring with the methoxyphenyl and methylsulfanyl phenyl groups using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, leading to amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Electrophiles like halogens, sulfonyl chlorides, or nitrating agents; nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiadiazole derivatives have shown various biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, contributing to drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its structure suggests possible interactions with biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of infections and cancer.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The methoxy and methylsulfanyl groups can enhance its binding affinity and specificity, leading to desired biological effects. The thiadiazole ring may also play a crucial role in its activity, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide stands out due to the presence of both methoxy and methylsulfanyl groups. These functional groups can significantly influence its chemical reactivity, biological activity, and overall properties. The combination of these groups with the thiadiazole ring provides a unique scaffold for further modifications and applications.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(3-methylsulfanylphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-13-8-6-11(7-9-13)15-16(24-20-19-15)17(21)18-12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,21)

InChI Key

RQDIWCWAVUKMJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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